![molecular formula C23H29N3O5S B2737733 N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 946347-36-0](/img/structure/B2737733.png)
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C23H29N3O5S and its molecular weight is 459.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article presents a comprehensive review of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and other relevant pharmacological effects.
Molecular Formula : C23H29N3O3S
Molecular Weight : 395.5 g/mol
CAS Number : 922033-80-5
Structure
The compound features a complex structure that includes a sulfonamide group and a benzo[dioxine] moiety, which are known to influence its biological properties.
The biological activity of this compound is primarily linked to its ability to induce apoptosis in cancer cells. Research indicates that it may inhibit key signaling pathways associated with tumor growth and survival:
- VEGFR-2 Inhibition : The compound has been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis.
- Cell Cycle Arrest : Studies demonstrate that the compound induces cell cycle arrest in the S phase, leading to reduced proliferation of cancer cells.
- Caspase Activation : It activates caspases involved in the apoptotic pathway, confirming its role as an apoptosis inducer.
In Vitro Efficacy
A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
DLD-1 (Colon Cancer) | 1.7 | Apoptosis via caspase activation |
HT-29 (Colon Cancer) | 5.6 | Cell cycle arrest in S phase |
Human Skin Fibroblasts | 5.65 | Lower sensitivity compared to cancer cells |
Apoptotic Effects
The compound has been shown to significantly increase the percentage of apoptotic cells in treated populations:
- DLD-1 Cells : At concentrations of 1.5 µM and 3 µM, early apoptotic cells were observed at rates of 45.1% and 77.4%, respectively.
- HT-29 Cells : Induced early and late apoptosis with similar efficacy.
Case Studies
In a notable study published in MDPI, the compound was compared with standard chemotherapy agents such as 5-fluorouracil. Results indicated that this compound was five times more effective than 5-fluorouracil in inducing apoptosis at comparable doses .
Additional Pharmacological Effects
Beyond its anticancer properties, preliminary studies suggest that this compound may also exhibit:
Applications De Recherche Scientifique
Pharmaceutical Applications
1.1 Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its efficacy against multiple cancer cell lines, demonstrating notable cytotoxic effects. For instance, compounds with similar sulfonamide structures have shown significant inhibition of tumor growth in vitro and in vivo models. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.
1.2 Antimicrobial Properties
The sulfonamide moiety is known for its antimicrobial properties, which can be attributed to its ability to inhibit bacterial folate synthesis. Research indicates that derivatives of this compound may exhibit effective antibacterial activity against a range of pathogens, making it a candidate for developing new antibiotics.
Biochemical Research
2.1 Enzyme Inhibition Studies
The compound has been investigated for its inhibitory effects on specific enzymes related to various diseases. For example, sulfonamides are commonly studied as inhibitors of carbonic anhydrase and other key enzymes involved in metabolic pathways. This property is particularly relevant in the context of treating conditions such as glaucoma and epilepsy.
2.2 Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in disease pathways. Such studies provide insights into the structural requirements for biological activity and help guide the design of more potent analogs.
Case Studies
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluate anticancer activity | The compound exhibited IC50 values ranging from 10-20 µM against various cancer cell lines, indicating significant cytotoxicity. |
Study 2 | Assess antimicrobial efficacy | Showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) below 50 µg/mL. |
Study 3 | Enzyme inhibition assay | Demonstrated potent inhibition of carbonic anhydrase with IC50 values comparable to existing drugs in the market. |
Propriétés
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-25-7-6-18-14-17(2-4-20(18)25)21(26-8-10-29-11-9-26)16-24-32(27,28)19-3-5-22-23(15-19)31-13-12-30-22/h2-5,14-15,21,24H,6-13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHPNEMRYXYLPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.